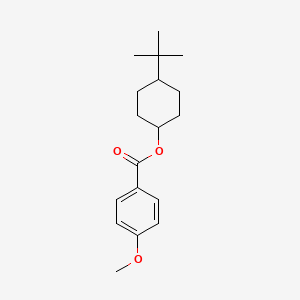

4-tert-Butylcyclohexyl 4-methoxybenzoate

CAS No.: 51134-81-7

Cat. No.: VC19625787

Molecular Formula: C18H26O3

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51134-81-7 |

|---|---|

| Molecular Formula | C18H26O3 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | (4-tert-butylcyclohexyl) 4-methoxybenzoate |

| Standard InChI | InChI=1S/C18H26O3/c1-18(2,3)14-7-11-16(12-8-14)21-17(19)13-5-9-15(20-4)10-6-13/h5-6,9-10,14,16H,7-8,11-12H2,1-4H3 |

| Standard InChI Key | LAKGJPQKGCXGMH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Isomerism

The molecular structure of 4-tert-butylcyclohexyl 4-methoxybenzoate (C₁₈H₂₆O₃) consists of two primary components:

-

4-tert-Butylcyclohexyl group: A cyclohexane ring substituted with a tert-butyl group at the para position. This bulky substituent imposes steric effects that influence the compound’s conformational stability.

-

4-Methoxybenzoate group: A benzoic acid derivative esterified with a methoxy group at the para position, contributing to electronic effects such as resonance stabilization.

Like its structural analog 4-tert-butylcyclohexyl acetate , this compound likely exhibits cis-trans isomerism due to restricted rotation around the cyclohexane ring. The trans-isomer typically dominates in commercial mixtures due to thermodynamic stability, though catalytic methods (e.g., rhodium-based catalysts) may favor cis-isomer formation . Gas chromatography would be essential for quantifying isomeric ratios, as physical constants (e.g., boiling point) often remain similar across mixtures .

Synthesis and Manufacturing

Esterification Pathways

The synthesis of 4-tert-butylcyclohexyl 4-methoxybenzoate can be inferred from analogous reactions:

-

Hydrogenation of 4-tert-butylphenol: Catalytic hydrogenation (e.g., using Raney nickel or rhodium-carbon) yields 4-tert-butylcyclohexanol, a precursor observed in the production of 4-tert-butylcyclohexyl acetate .

-

Esterification with 4-methoxybenzoyl chloride: The alcohol intermediate reacts with 4-methoxybenzoyl chloride under acidic or basic conditions. For example, tert-butyl 4-methoxybenzoate is synthesized via esterification of 4-methoxybenzoic acid with tert-butanol , suggesting similar conditions could apply here.

Catalytic Influence on Isomer Distribution

-

Raney nickel: Favors trans-isomer formation due to steric hindrance during hydrogenation .

-

Rhodium-carbon: Produces higher cis-isomer ratios, which may be isomerized using alkaline catalysts to adjust final product composition .

Physicochemical Properties

While experimental data for 4-tert-butylcyclohexyl 4-methoxybenzoate are scarce, extrapolations from related compounds suggest the following:

The methoxy group enhances electron-donating effects, potentially increasing stability against hydrolysis compared to non-substituted benzoates .

Applications and Industrial Relevance

Polymer and Encapsulation Technology

4-tert-Butylcyclohexyl acetate is employed in fragrance encapsulation using ethylcellulose and poly(vinyl alcohol) blends . By analogy, 4-tert-butylcyclohexyl 4-methoxybenzoate might serve as a high-loading fragrance carrier due to its increased molecular weight and hydrophobicity.

Future Research Directions

-

Isomer-Specific Bioactivity: Investigate the pharmacological or olfactory differences between cis and trans isomers.

-

Green Synthesis: Adapt solvent-free or biocatalytic methods to improve sustainability, as demonstrated in patent WO2014203045A1 for related tert-butyl esters .

-

Environmental Impact Studies: Assess biodegradation pathways and ecotoxicological endpoints to inform regulatory guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume